4-Fluoro-2-iodobenzene-1-sulfonamide
CAS No.:
Cat. No.: VC16217759
Molecular Formula: C6H5FINO2S
Molecular Weight: 301.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5FINO2S |
|---|---|
| Molecular Weight | 301.08 g/mol |
| IUPAC Name | 4-fluoro-2-iodobenzenesulfonamide |
| Standard InChI | InChI=1S/C6H5FINO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) |
| Standard InChI Key | QNAAITINEQBBDF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)I)S(=O)(=O)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a benzene ring with three substituents: a fluorine atom at the 4-position, an iodine atom at the 2-position, and a sulfonamide group (-SONH) at the 1-position. This arrangement creates a polar molecule with distinct regions of electron density, influencing its solubility and reactivity. The sulfonamide group contributes to hydrogen-bonding capabilities, while the halogens introduce steric bulk and electronic effects .
Table 1: Structural and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-Fluoro-2-iodobenzenesulfonamide | |
| Molecular Formula | ||
| Molecular Weight | 301.08 g/mol | |
| CAS Number | 874814-69-4 | |
| SMILES Notation | C1=CC(=C(C=C1I)F)S(=O)(=O)N |
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via sulfonylation of 4-fluoro-2-iodobenzenesulfonyl chloride with ammonia. This reaction proceeds under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis :
Key considerations include:
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Temperature: Reactions are typically conducted at 0–25°C to control exothermicity.
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Purification: Crude products are recrystallized from ethanol/water mixtures or purified via column chromatography .
Scalability and Optimization
Industrial-scale production requires optimizing yield and minimizing byproducts. Strategies include:
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Catalysis: Using triethylamine to absorb HCl, shifting equilibrium toward product formation.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.
Physicochemical Properties
Solubility and Stability
4-Fluoro-2-iodobenzene-1-sulfonamide exhibits moderate solubility in polar organic solvents (e.g., DMSO, methanol) but limited solubility in water (<1 mg/mL at 25°C) . The iodine atom’s polarizability enhances solubility in halogen-friendly solvents like chloroform. Stability studies suggest degradation under strong acidic or basic conditions due to sulfonamide hydrolysis .
Biological Activity and Applications
Mechanism of Action
Sulfonamides inhibit dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis. While 4-fluoro-2-iodobenzene-1-sulfonamide’s antibacterial efficacy remains under investigation, its halogen substitutions may enhance target binding compared to simpler sulfonamides .
Medicinal Chemistry Applications
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Antibacterial Agents: Structural analogs are explored for activity against resistant strains.
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Enzyme Inhibitors: The iodine atom’s size may facilitate interactions with hydrophobic enzyme pockets .
| Target | Application | Rationale |
|---|---|---|
| Bacterial DHPS | Antibacterial development | Folate pathway disruption |
| Carbonic Anhydrase | Antiglaucoma agents | Sulfonamide-zinc interaction |
Recent Advances and Research Directions
Drug Development Studies
Recent publications highlight its role as a precursor in synthesizing iodinated radiopharmaceuticals, leveraging iodine’s isotopic properties for imaging . Additionally, fluorinated analogs are being tested for enhanced blood-brain barrier penetration.
Environmental Impact
Studies on sulfonamide persistence in aquatic systems suggest the need for advanced degradation methods, such as ozonation or photocatalytic oxidation, to mitigate ecological risks .
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